

# Spectroscopic data (NMR, IR, MS) of (R)-3-Phenylpiperazin-2-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-3-Phenylpiperazin-2-one

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(R)-3-Phenylpiperazin-2-one**

## Introduction

**(R)-3-Phenylpiperazin-2-one** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the piperazine scaffold, a privileged structure in pharmacology, it serves as a crucial building block for the synthesis of complex, biologically active molecules.<sup>[1][2]</sup> The presence of a stereocenter at the C3 position makes the enantiomerically pure (R)-form particularly valuable for developing stereospecific therapeutics, where a specific spatial arrangement is often critical for target binding and efficacy.<sup>[3][4]</sup>

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such chiral intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected spectroscopic data for **(R)-3-Phenylpiperazin-2-one**, grounded in established principles and data from analogous structures. It is designed to offer researchers and drug development professionals a practical reference for the characterization of this important molecule.

## Molecular Structure and Conformational Dynamics

The structure of **(R)-3-Phenylpiperazin-2-one** features a six-membered piperazinone ring containing a lactam (a cyclic amide) and a secondary amine. A phenyl group is attached to the chiral carbon at the C3 position.

The piperazine ring is not planar and typically adopts a chair conformation to minimize steric strain. However, the presence of the amide bond introduces partial double-bond character, leading to restricted rotation and the possibility of multiple conformers in solution.<sup>[5][6]</sup> Furthermore, the nitrogen atom of the amine moiety can undergo pyramidal inversion. These dynamic processes can influence the appearance of NMR spectra, sometimes resulting in broadened signals or the observation of distinct sets of signals for different conformers, particularly in temperature-dependent studies.<sup>[7][8]</sup>

Figure 1: Chemical structure of **(R)-3-Phenylpiperazin-2-one** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the complete chemical structure of **(R)-3-Phenylpiperazin-2-one** by providing detailed information about the hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) framework.

## Causality in Experimental Choices

The choice of deuterated solvent is critical for NMR analysis. Solvents like Chloroform-d ( $\text{CDCl}_3$ ) and Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) are commonly used.<sup>[3]</sup>  $\text{DMSO-d}_6$  is often preferred for compounds with N-H protons, as it can reduce the rate of proton exchange, leading to sharper N-H signals that are easier to observe and integrate. The solvent can also influence the conformational equilibrium of the piperazine ring, potentially altering the chemical shifts and coupling constants of the ring protons.<sup>[9]</sup>

## <sup>1</sup>H NMR Data Interpretation

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chirality at C3 renders the geminal protons on C5 and C6 diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals, each coupling to the other.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.40 - 7.20	Multiplet	5H	Ar-H	Protons of the phenyl ring.
~ 4.50	Singlet / Triplet	1H	C3-H	Methine proton at the chiral center. Multiplicity may vary with solvent and conformation.
~ 3.50 - 3.00	Multiplet	4H	C5-H <sub>2</sub> , C6-H <sub>2</sub>	Diastereotopic methylene protons of the piperazine ring. <a href="#">[10]</a> <a href="#">[11]</a>

| ~ 2.50 (broad) | Singlet | 1H | N4-H | Secondary amine proton. Signal may be broad and exchangeable with D<sub>2</sub>O. |

## <sup>13</sup>C NMR Data Interpretation

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~ 168	C=O (C2)	Carbonyl carbon of the lactam, typically deshielded.[10]
~ 138	Ar-C (quat.)	Quaternary carbon of the phenyl ring attached to C3.
~ 129 - 127	Ar-CH	Aromatic carbons of the phenyl ring.
~ 60	C3	Chiral methine carbon attached to the phenyl group and nitrogen.
~ 50	C6	Methylene carbon adjacent to the amide nitrogen.

| ~ 45 | C5 | Methylene carbon adjacent to the amine nitrogen.[12] |

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-3-Phenylpiperazin-2-one** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover the expected range (e.g., 0-10 ppm).
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Set a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the expected range (e.g., 0-180 ppm).

- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Intensity	Notes
3350 - 3250	N-H Stretch	Medium	Characteristic of the secondary amine (N4-H). <a href="#">[13]</a>
3100 - 3000	Aromatic C-H Stretch	Medium	Phenyl group C-H vibrations.
2950 - 2850	Aliphatic C-H Stretch	Medium	Methylene (C5, C6) C-H vibrations.
~ 1680 - 1650	C=O Stretch (Amide I)	Strong	Key signal for the lactam carbonyl group. <a href="#">[14]</a> <a href="#">[15]</a>
1600, 1490, 1450	C=C Stretch	Medium-Weak	Aromatic ring skeletal vibrations.
1350 - 1250	C-N Stretch	Medium	Amine and amide C-N bond vibrations. <a href="#">[14]</a>

| 750, 700 | C-H Out-of-Plane Bend | Strong | Characteristic of a monosubstituted benzene ring.  
[10] |

## Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (ATR):
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR setup.
  - Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers corroborating structural evidence.

## Causality in Experimental Choices

The choice of ionization method is crucial. "Soft" ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight, as they typically yield the protonated molecular ion  $[\text{M}+\text{H}]^+$  with minimal fragmentation.[16] In contrast, "hard" ionization techniques like Electron Ionization (EI) cause extensive fragmentation, providing a detailed

fingerprint that is useful for structural elucidation by identifying characteristic neutral losses and fragment ions.[17][18]

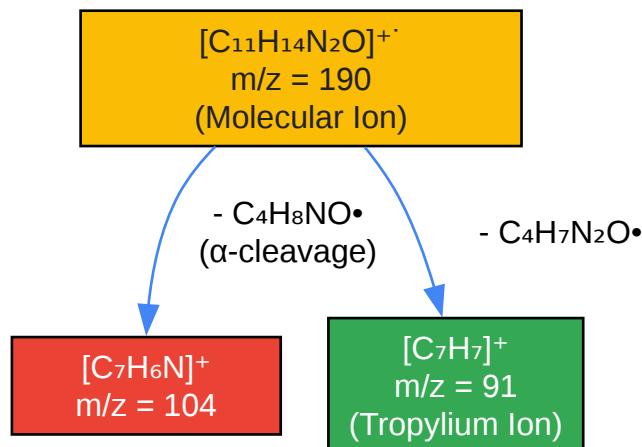
## Data Interpretation

- Molecular Ion: For **(R)-3-Phenylpiperazin-2-one** ( $C_{11}H_{14}N_2O$ ), the exact mass is 190.1106 Da.[19]
  - In ESI-MS (positive mode), the base peak is expected at  $m/z$  191.1184, corresponding to the protonated molecule  $[M+H]^+$ .
  - In EI-MS, the molecular ion peak  $[M]^+$  would appear at  $m/z$  190.
- Fragmentation Pattern (EI-MS): The fragmentation of piperazine derivatives is often driven by cleavage alpha to the nitrogen atoms.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Proposed Fragment	Notes
190	$[C_{11}H_{14}N_2O]^+$	Molecular Ion ( $M^+$ )
119	$[C_8H_9N]^+$	Loss of the $C_2H_3NO$ fragment from the ring.
104	$[C_7H_6N]^+$	Alpha-cleavage with loss of the $C_4H_8NO$ radical.
91	$[C_7H_7]^+$	Tropylium ion, characteristic of benzyl-type structures.

| 77 |  $[C_6H_5]^+$  | Phenyl cation. |



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Figure 2: A simplified, plausible fragmentation pathway for **(R)-3-Phenylpiperazin-2-one** in EI-MS.

## Experimental Protocol: LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10  $\mu\text{g/mL}$ .
- Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source (e.g., a QTOF or Orbitrap analyzer for high-resolution data).[\[16\]](#)
- LC Method:
  - Inject a small volume (1-5  $\mu\text{L}$ ) of the sample.
  - Use a suitable C18 column.
  - Elute with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.
- MS Acquisition:
  - Acquire data in positive ion mode.

- Set the mass range to scan from m/z 50 to 500.
- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]<sup>+</sup> ion.

## Conclusion

The comprehensive spectroscopic analysis of **(R)-3-Phenylpiperazin-2-one** through NMR, IR, and MS provides a self-validating system for its structural confirmation and characterization. <sup>1</sup>H and <sup>13</sup>C NMR define the precise carbon-hydrogen framework and stereochemical environment. IR spectroscopy confirms the presence of critical functional groups, notably the lactam carbonyl and the secondary amine. Mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. Together, these techniques provide the robust, multi-faceted data required by researchers in organic synthesis and pharmaceutical development to confidently assess the identity and purity of this valuable chiral building block.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (R)-3-Phenylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387759#spectroscopic-data-nmr-ir-ms-of-r-3-phenylpiperazin-2-one>

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Address: 3281 E Guasti Rd  
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